molecular formula C16H16FN3O3 B12185577 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide

1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B12185577
M. Wt: 317.31 g/mol
InChI Key: PHXAAIKTFLAGPZ-UHFFFAOYSA-N
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Description

1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the quinolone family. This compound is characterized by the presence of a fluoroquinoline moiety, which is known for its significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 6-fluoro-4-hydroxyquinoline with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroquinoline moiety. Common reagents and conditions used in these reactions vary depending on the desired product. .

Scientific Research Applications

1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluoroquinoline moiety allows the compound to bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial replication. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide can be compared with other fluoroquinolones such as ciprofloxacin and levofloxacin. While all these compounds share a common fluoroquinoline core, this compound is unique due to its additional piperidine-4-carboxamide group, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Properties

Molecular Formula

C16H16FN3O3

Molecular Weight

317.31 g/mol

IUPAC Name

1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C16H16FN3O3/c17-10-1-2-13-11(7-10)14(21)12(8-19-13)16(23)20-5-3-9(4-6-20)15(18)22/h1-2,7-9H,3-6H2,(H2,18,22)(H,19,21)

InChI Key

PHXAAIKTFLAGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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